3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline
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Overview
Description
3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring and a triazole ring connected to an aniline moiety
Mechanism of Action
Target of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating potential interactions with metal ions .
Mode of Action
It has been used as a ligand in the formation of metal-organic frameworks (MOFs), suggesting it may interact with metal ions to form complex structures .
Biochemical Pathways
Its use in the formation of mofs suggests it may play a role in the synthesis and structure of these materials .
Result of Action
Its role in the formation of mofs suggests it may contribute to the structural characteristics of these materials .
Action Environment
Its use in the formation of mofs suggests that conditions such as temperature and pressure may impact its reactivity .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These effects suggest that this compound may influence various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by its attachment to the pyridine and aniline moieties. One common method involves the cyclization of a hydrazine derivative with a nitrile compound to form the triazole ring. This is followed by a coupling reaction with a pyridine derivative and aniline under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions can be facilitated by bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent.
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-4-yl)-1H-1,2,4-triazole: Lacks the aniline moiety but shares the triazole and pyridine rings.
4-(pyridin-4-yl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
3-(pyridin-4-yl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole.
Uniqueness
3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is unique due to the presence of both the triazole and aniline moieties, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H,14H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIWFOVSCERHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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